Ethyl glycinate

Descripción general

Descripción

Ethyl glycinate is a cell-permeable derivative of glutathione (GSH) that undergoes hydrolysis by intracellular esterases to release GSH . It is an important intermediate for preparing chrysanthemic acid or two chlorine chrysanthemic acid and is mainly used in the synthesis of anti-inflammatory drugs .

Synthesis Analysis

Ethyl glycinate can be synthesized from amino acid ethyl ester hydrochloride. The process involves suspending the amino acid ethyl ester hydrochloride in chloroform and adding a solution of triethylamine dropwise at room temperature. The resulting reaction mixture is stirred at the same temperature for 6 hours, followed by heating at reflux for 1 hour .

Molecular Structure Analysis

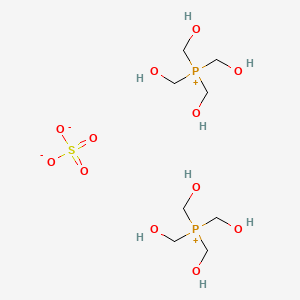

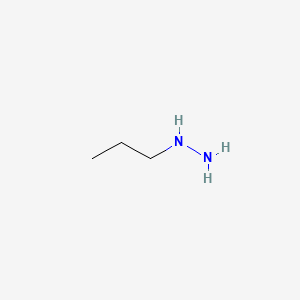

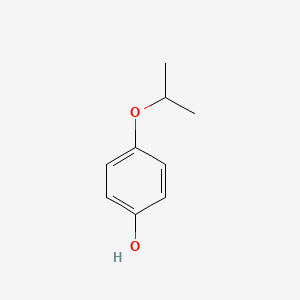

The molecular formula of Ethyl glycinate is C4H9NO2 . The structure of Ethyl glycinate has been studied using various techniques, including enantioselective High Performance Liquid Chromatography (HPLC) and carbon isotope (14C or 13C) content measurement .

Chemical Reactions Analysis

The chemical reactions involving Ethyl glycinate are complex and involve several steps. For instance, in the synthesis process, the reaction of amino acid ethyl ester hydrochloride with triethylamine in chloroform results in the formation of Ethyl glycinate .

Physical And Chemical Properties Analysis

Ethyl glycinate has a molecular weight of 103.12 g/mol . The density of Ethyl glycinate is approximately 1.0±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

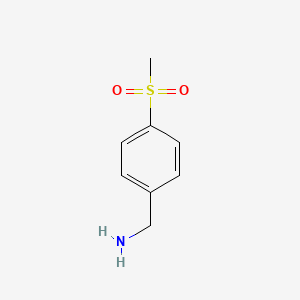

Sulfonylation of Amines

Ethyl 2-aminoacetate can be used in the sulfonylation of amines. This process involves the chemoselective sulfonylation of various structural amines using microwave irradiation under solvent- and catalyst-free conditions . The corresponding sulfonamides are obtained in excellent yields within short reaction times . This method is environmentally benign, simple, and efficient .

Synthesis of Isocyanates

Ethyl 2-aminoacetate can be used in the synthesis of isocyanates from isonitriles . This process involves the reaction of Ethyl 2-isocyanoacetate with Dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride . The resulting isocyanate can be used in a variety of applications, including the production of polyurethane materials .

Production of Biologically Active Compounds

The sulfonylation of amines, in which Ethyl 2-aminoacetate can be used, results in the production of sulfonamide and sulfonate ester moieties . These are building blocks of important biologically active compounds . Sulfonamides and sulfonate esters exhibit a wide spectrum of biological activities such as anticancer, anti-inflammatory, antiviral agents and anti VIH protease inhibitor .

Environmental Sustainability

The use of Ethyl 2-aminoacetate in the sulfonylation of amines under microwave-assisted solvent-free conditions represents an environmentally sustainable method . This method has several advantages including simplicity, milder and cleaner conditions, easier work-up, and lower generation of waste or pollution .

Pharmaceutical Applications

Sulfonamides, which can be synthesized using Ethyl 2-aminoacetate, are extremely useful pharmaceutical compounds . They exhibit a wide range of biological activities and numerous sulfonamide derivatives have been in preclinical development .

Research in Ionic Liquids and Deep Eutectics

While not directly mentioned in the search results, Ethyl 2-aminoacetate, like other amines, could potentially be used in research involving ionic liquids and deep eutectic solvents . These solvents offer a broad combinatorial playground for various chemical reactions and are beginning to translate into applications .

Mecanismo De Acción

Ethyl 2-aminoacetate, also known as Ethyl glycinate, is a chemical compound with the formula C4H9NO2 . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on this compound.

Pharmacokinetics

It has a molecular weight of 103.12, a density of 1.0275 g/cm3, and a boiling point of 193.35°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound should be stored at 2-8°c and protected from light .

Safety and Hazards

Ethyl glycinate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Propiedades

IUPAC Name |

ethyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-7-4(6)3-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNZTEQNFHNYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

623-33-6 (hydrochloride) | |

| Record name | Glycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90196648 | |

| Record name | Glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl glycinate | |

CAS RN |

459-73-4 | |

| Record name | Glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ethyl glycinate?

A1: Ethyl glycinate has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.

Q2: Is there spectroscopic data available for ethyl glycinate?

A2: Yes, ethyl glycinate has been characterized using various spectroscopic techniques. Studies utilize infrared (IR) spectroscopy [, , ], proton nuclear magnetic resonance (1H NMR) spectroscopy [, , , , , ], and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy [, ] to confirm its structure and analyze its properties.

Q3: How does the stability of ethyl glycinate vary under different conditions?

A3: Ethyl glycinate is generally stable at room temperature but is susceptible to hydrolysis under acidic conditions. [] Storage under argon or nitrogen is recommended to prevent degradation. []

Q4: Are there any specific material compatibility considerations for ethyl glycinate?

A4: While specific material compatibility information is limited in the provided research, its susceptibility to hydrolysis suggests that storage and handling should avoid contact with strong acids.

Q5: How is ethyl glycinate used in organic synthesis?

A5: Ethyl glycinate serves as a versatile building block in organic synthesis. It participates in various reactions, including:

- Nucleophilic Aromatic Photosubstitution: Ethyl glycinate acts as a nucleophile, replacing nitro groups in nitrophenyl ethers upon photoactivation. [] Interestingly, the reaction mechanism can proceed via either singlet or triplet excited states, depending on the specific nitrophenyl ether. []

- [3+2]-Cycloaddition Reactions: Ethyl glycinate undergoes iodine-catalyzed [3+2]-cycloaddition with substituted benzylidenemalononitriles to yield 5-amino-1H-pyrrole-2-carboxylates. [] This reaction provides access to structurally diverse pyrrole-2-carboxylate derivatives with potential applications in medicinal chemistry.

Q6: What is the role of ethyl glycinate in the synthesis of furancarboxylate derivatives?

A6: Ethyl glycinate hydrochloride reacts with (E)-ethyl 3-aryl-2-cyanoacrylates in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and water to yield densely substituted furan-2,4-dicarboxylates. [] This method offers a mild and efficient alternative for synthesizing these valuable compounds.

Q7: Can you describe the role of ethyl glycinate in synthesizing thienopyridopyrimidines?

A7: Ethyl glycinate reacts with a thienopyridine oxazinone precursor to yield pyridothienopyrimidines. [] This highlights its utility in constructing complex heterocyclic systems with potential biological relevance.

Q8: How does ethyl glycinate interact with palladium(II) complexes?

A8: Ethyl glycinate forms mixed-ligand complexes with palladium(II) species, such as [Pd(bipy)(OH2)2]2+ (bipy = 2,2′-bipyridyl) and [Pd(en)(OH2)2]2+ (en = ethylenediamine). [, ] These complexes exhibit enhanced rates of ester hydrolysis compared to the free ester. [, ] The rate accelerations are attributed to the metal ion's influence on the ester's reactivity, making it more susceptible to nucleophilic attack. [, ]

Q9: What is the significance of ethyl glycinate's interaction with papain?

A9: Research shows that ethyl glycinate irreversibly inactivates the enzyme papain in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [] This inactivation involves the derivatization of the catalytically essential thiol group of papain (Cys-25), suggesting a potential mechanism for regulating enzyme activity. []

Q10: How is ethyl glycinate used in the development of biodegradable polymers?

A10: Ethyl glycinate serves as a side group in the synthesis of biodegradable polyphosphazenes for controlled drug release applications. [, , ] For instance, incorporating ethyl glycinate into polyphosphazenes with poly(N-isopropylacrylamide) (PNIPAm) creates temperature-responsive micelles for drug delivery. [, ] These micelles self-assemble in aqueous solutions and exhibit temperature-dependent drug release profiles. [, ]

Q11: Are there other biomedical applications of ethyl glycinate-containing polymers?

A11: Research indicates that polyphosphazenes containing both ethyl glycinate and methoxyethoxyethoxy side groups show promise as biodegradable and thermoresponsive materials for potential biomedical applications. [] The presence of both hydrophilic and hydrophobic side groups allows for tailoring the polymer properties, including its lower critical solution temperature (LCST). []

Q12: How do structural modifications of ethyl glycinate affect its reactivity?

A12: Substituting the ethyl group in ethyl glycinate with different alkyl groups can influence its coordination behavior with metal ions and, consequently, its hydrolysis rate. [, ] Additionally, modifying the amino group can alter its reactivity towards electrophiles and its ability to form amides and other derivatives.

Q13: What analytical methods are commonly used to study ethyl glycinate?

A13: Common analytical techniques employed for ethyl glycinate analysis include:

- Potentiometric Titration: This method is used to determine the concentration of ethyl glycinate hydrochloride, especially in industrial settings. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to identify and quantify ethyl glycinate in complex mixtures. []

- High-Performance Liquid Chromatography (HPLC): This method separates and quantifies ethyl glycinate and related compounds, particularly in the context of analyzing reaction mixtures and studying its metabolism. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)